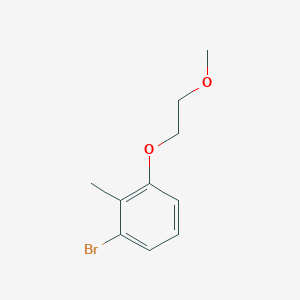

1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene

Description

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

1-bromo-3-(2-methoxyethoxy)-2-methylbenzene |

InChI |

InChI=1S/C10H13BrO2/c1-8-9(11)4-3-5-10(8)13-7-6-12-2/h3-5H,6-7H2,1-2H3 |

InChI Key |

JGXSFCMNTNVVSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)OCCOC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The typical synthetic route to this compound involves two key steps:

- Synthesis of the precursor 3-(2-methoxyethoxy)-2-methylbenzene .

- Selective bromination of this precursor to introduce the bromine atom at the first position of the aromatic ring.

Synthesis of 3-(2-methoxyethoxy)-2-methylbenzene

The 2-methoxyethoxy substituent is introduced onto the aromatic ring via an etherification reaction of the corresponding phenol derivative. A patented process describes the preparation of 2-methoxyethoxy-benzenes through the reaction of phenol compounds with 2-chloroethyl methyl ether under pressurized conditions and elevated temperatures (95–300 °C, preferably 130–170 °C) without the use of strong polar solvents. The reaction is carried out in sealed vessels under pressure (1–60 bar), which improves yield and reaction efficiency.

| Parameter | Details |

|---|---|

| Reactants | Phenol derivative, 2-chloroethyl methyl ether |

| Temperature | 95–300 °C (preferably 130–170 °C) |

| Pressure | 1–60 bar (sealed vessel) |

| Solvent | Excess 2-chloroethyl methyl ether or weakly/non-polar solvents (e.g., toluene, xylenes) |

| Reaction time | Variable, typically several hours |

The reaction proceeds via nucleophilic substitution of the phenolic hydroxyl group by 2-chloroethyl methyl ether, forming the 2-methoxyethoxy ether substituent on the aromatic ring. After completion, the mixture is cooled, solids such as chlorides are removed by filtration, and the product is purified by fractional distillation or other standard methods.

Bromination of 3-(2-methoxyethoxy)-2-methylbenzene

The bromination step introduces the bromine atom selectively at the first position of the aromatic ring. This is typically achieved by electrophilic aromatic substitution using bromine or bromine sources in the presence of catalysts such as iron(III) bromide (FeBr3) to enhance regioselectivity and reaction rate.

Typical bromination conditions:

| Parameter | Details |

|---|---|

| Reactants | 3-(2-methoxyethoxy)-2-methylbenzene, bromine or bromine source |

| Catalyst | Iron(III) bromide (FeBr3) |

| Solvent | Commonly non-polar or weakly polar solvents |

| Temperature | Controlled to avoid polybromination (often room temperature to mild heating) |

| Reaction time | Monitored to achieve selective monobromination |

The methyl group at the second position and the 2-methoxyethoxy substituent at the third position direct the bromination to the first position due to electronic and steric effects, enabling selective substitution.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Substitution Reactions: Products include 3-(2-methoxyethoxy)-2-methylphenol, 3-(2-methoxyethoxy)-2-methylbenzylamine, and 3-(2-methoxyethoxy)-2-methylbenzyl alcohol.

Oxidation Reactions: Products include 3-(2-methoxyethoxy)-2-methylbenzaldehyde and 3-(2-methoxyethoxy)-2-methylbenzoic acid.

Reduction Reactions: The major product is 3-(2-methoxyethoxy)-2-methylbenzene.

Scientific Research Applications

1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other brominated compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Structural Comparison

The target compound is compared to structurally related brominated aromatics (Table 1).

Key Insights :

- Steric Effects : The 2-methyl group in the target compound hinders electrophilic substitution at the ortho position, unlike 1-bromo-2-(2-methoxyethoxy)benzene .

- Electronic Effects: Methoxyethoxy groups are stronger electron donors than methoxymethoxy, activating the ring for nucleophilic aromatic substitution .

- Solubility : Longer alkyl chains (e.g., hexyloxy in CAS 1110767-94-6) increase hydrophobicity, whereas methoxyethoxy groups balance polarity .

Key Insights :

- The target compound’s synthesis employs milder conditions compared to dibromoethane-based alkylation ( vs. 7).

- Transition-metal-catalyzed methods (e.g., for difluoromethyl derivatives) offer regioselectivity but require specialized catalysts .

Physicochemical Properties

Critical properties are influenced by substituent size and polarity (Table 3):

| Compound | Boiling Point (°C) | Solubility (Polar Solvents) | logP (Predicted) |

|---|---|---|---|

| This compound | 245–250 | High in DMSO, acetone | 2.8 |

| 4-Bromo-2-ethoxy-1-methylbenzene | 215–220 | Moderate in ethanol | 3.2 |

| 1-Bromo-3-(methoxymethoxy)benzene | 190–195 | High in THF | 2.1 |

| CAS 1110767-94-6 (hexyloxy derivative) | >300 | Low in water; high in hexane | 5.1 |

Key Insights :

Biological Activity

1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene is a brominated aromatic compound that has garnered attention in the field of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a bromine atom attached to a benzene ring, along with a methoxyethoxy group that enhances its lipophilicity, potentially affecting its absorption and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can undergo electrophilic aromatic substitution , leading to the formation of reactive intermediates that may influence cellular processes, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural properties suggest it may bind to various receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antifungal Activity : Studies have demonstrated its effectiveness against fungi such as Aspergillus niger, suggesting potential applications in antifungal therapies .

- Cytotoxic Effects : In vitro studies indicate that the compound has cytotoxic effects on human cells, which may be linked to its ability to inhibit fatty acid biosynthesis and disrupt cellular interactions .

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antifungal | Inhibition of Aspergillus niger growth | |

| Cytotoxicity | Induces cell death in human cell cultures | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties of this compound against various fungal strains. The results indicated a significant reduction in fungal growth at specific concentrations, highlighting the compound's potential as an antifungal agent.

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of the compound were evaluated using human cancer cell lines. The findings revealed that higher concentrations led to increased apoptosis rates, suggesting that the compound could serve as a lead in anticancer drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-3-(2-methoxyethoxy)-2-methylbenzene, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Etherification : Introducing the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions, often using catalysts like Fe or AIBN to activate intermediates .

- Bromination : Electrophilic aromatic bromination at the ortho or para position, requiring controlled temperatures (0–25°C) and solvents (e.g., DCM or THF) to minimize side reactions .

- Methylation : Alkylation of the benzene ring using methyl halides under basic conditions (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyethoxy protons at δ 3.4–4.0 ppm; aromatic protons split by bromine’s deshielding effect) .

- Mass Spectrometry (LC-MS/GC-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 259) and fragmentation patterns .

- Elemental Analysis : Validates C, H, Br, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying substituents (e.g., methoxyethoxy vs. ethoxyethoxy groups)?

- Methodological Answer :

- Electronic Effects : The methoxyethoxy group’s electron-donating oxygen atoms increase ring electron density, accelerating bromination but competing with steric hindrance from the methyl group. Use Hammett σ constants to predict substituent effects .

- Optimization Strategies :

- DOE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Fe vs. AlCl₃) to map optimal conditions .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, reducing side products .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions involving the bromine atom?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SN2 mechanisms, favoring substitution at the bromine site .

- Catalyst Design : Transition-metal catalysts (e.g., Pd for Suzuki coupling) enhance selectivity for aryl-aryl bond formation .

- Computational Modeling : DFT calculations predict reactive sites (e.g., bromine’s electrophilicity modulated by methoxyethoxy’s resonance effects) .

Q. How does the methoxyethoxy group influence binding interactions in biochemical assays (e.g., enzyme inhibition)?

- Methodological Answer :

- Hydrogen Bonding : The oxygen atoms in the methoxyethoxy group act as hydrogen-bond acceptors, enhancing affinity for enzymes with polar active sites (e.g., kinases) .

- Fluorine Substitution Analogs : Compare with difluoroethoxy analogs () to assess electronegativity’s role in target binding.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to receptors like Tau proteins, revealing entropy-driven vs. enthalpy-driven interactions .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s stability under acidic conditions?

- Methodological Answer :

- Degradation Pathways : Acidic hydrolysis of the ether linkage (methoxyethoxy group) varies with pH (<2 vs. 2–4). LC-MS identifies degradation products (e.g., phenolic intermediates) .

- Mitigation Strategies :

- Protecting Groups : Use acid-labile groups (e.g., tert-butyl) during synthesis .

- Buffer Selection : Phosphate buffers (pH 6–7) minimize hydrolysis during biological assays .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.